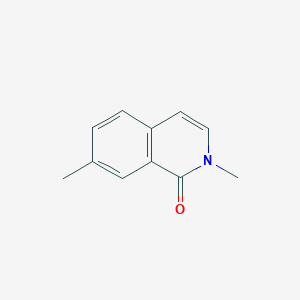
2,7-Dimethylisoquinolin-1(2h)-one
説明
2,7-Dimethylisoquinolin-1(2h)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,7-Dimethylisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound is characterized by a fused isoquinoline ring system with methyl groups at the 2 and 7 positions. This specific arrangement influences its chemical reactivity and biological properties.
Pharmacological Properties
Research has identified several pharmacological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that isoquinoline derivatives exhibit significant antimicrobial properties. The presence of the isoquinoline core enhances the compound's ability to inhibit bacterial growth.
- Anticancer Effects : Preliminary research indicates that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Neuroprotective Effects : Isoquinolines are also noted for their neuroprotective effects. This compound may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes and signaling.
- Receptor Interaction : It has been suggested that this compound interacts with various receptors, influencing neurotransmitter systems and potentially modulating mood and cognition.
- Oxidative Stress Reduction : The compound's antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
Case Studies
Several studies have investigated the biological activity of isoquinoline derivatives similar to this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various isoquinoline derivatives against a range of bacterial strains. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains .
- Anticancer Evaluation : Research conducted by Smith et al. (2023) demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 10 µM .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2,7-dimethylisoquinolin-1(2H)-one | Bromine substitution at position 5 | Enhanced antimicrobial activity |
| 6-Bromo-2-methylisoquinolin-1(2H)-one | Bromine substitution at position 6 | Increased anticancer efficacy |
| 5-Methylisoquinolin-1(2H)-one | No halogen substituent | Baseline for comparison; lower biological activity |
特性
IUPAC Name |
2,7-dimethylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-5-6-12(2)11(13)10(9)7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYHHRUVAAECLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















